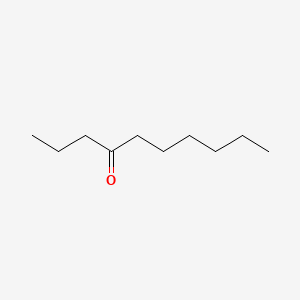
4-Decanone
Cat. No. B1582152
Key on ui cas rn:
624-16-8
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05126491
Procedure details


3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).





Name
Identifiers


|
REACTION_CXSMILES
|
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.73 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCCCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)=O
|
Step Five
|
Name
|
|
|
Quantity
|
1.41 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05126491
Procedure details


3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).





Name
Identifiers


|
REACTION_CXSMILES
|
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.73 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCCCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)=O
|
Step Five
|
Name
|
|
|
Quantity
|
1.41 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05126491
Procedure details


3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).





Name
Identifiers


|
REACTION_CXSMILES
|
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.73 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCCCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CCCCCCC)=O
|
Step Five
|
Name
|
|
|
Quantity
|
1.41 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(CCCCCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
